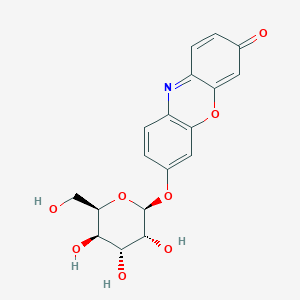

Resorufin-beta-D-galactopyranoside

Descripción

Contextualization as a Research Tool in Biochemistry and Molecular Biology

Resorufin-beta-D-galactopyranoside serves as a powerful analytical tool in biochemical and molecular biology laboratories. medchemexpress.com Its utility lies in its ability to act as a substrate for β-galactosidase, an enzyme widely used as a reporter gene in studies of gene expression and regulation. medchemexpress.com The enzymatic cleavage of this compound results in a measurable fluorescent signal, allowing researchers to indirectly monitor the activity of the enzyme and, by extension, the expression of a gene of interest. medchemexpress.comglpbio.com

Overview of its Primary Function as a Fluorogenic Substrate

The core function of this compound is to produce a fluorescent signal upon enzymatic action. biosynth.com In its original state, the compound is non-fluorescent. biosynth.com However, when β-galactosidase hydrolyzes the glycosidic bond, it releases the highly fluorescent molecule, resorufin (B1680543). biosynth.comcaymanchem.com This product exhibits distinct excitation and emission maxima, typically around 570-573 nm and 580-585 nm, respectively, generating a red fluorescent signal. caymanchem.com This clear distinction between the substrate and its product allows for highly sensitive and specific measurements of enzyme activity.

The enzymatic reaction is a single-step hydrolysis, which makes it particularly suitable for sensitive enzyme measurements in various applications.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 95079-19-9 | caymanchem.com |

| Molecular Formula | C18H17NO8 | |

| Molecular Weight | 375.3 g/mol | |

| Purity | >95% | |

| Form | Solid | |

| Solubility | Soluble in DMSO to 50 mM | |

| Excitation Maximum | 573 nm | |

| Emission Maximum | 585 nm |

Historical Development and Evolution of its Research Applications

The application of fluorogenic substrates for measuring enzyme activity has been a significant advancement in biochemical assays. While the precise timeline of the synthesis and initial use of this compound is not extensively detailed in the provided results, the development of similar fluorogenic substrates, such as those for α-galactosidase, highlights the scientific community's effort to create more sensitive and interference-free assay methods. nih.gov The synthesis of a red fluorogenic substrate like resorufinyl α-D-galactopyranoside was driven by the need to overcome the limitations of blue-fluorescent substrates, which are prone to interference from compound fluorescence and environmental contaminants. nih.gov

The use of this compound was noted in a 1984 study by Hofmann and Sernetz, where it was employed as a new fluorogenic substrate for β-galactosidase in flow-through microfluorimetry. glpbio.comcaymanchem.com This indicates its use in research for several decades. Over time, its application has expanded to include high-throughput screening (HTS) of enzyme inhibitors, enzyme-linked immunosorbent assays (ELISAs), and flow cytometry to quantify β-galactosidase activity in single cells. aatbio.com

Significance in the Advancements of Enzyme Assay Methodologies

The introduction of this compound has significantly contributed to the evolution of enzyme assay methodologies. Its properties have enabled the development of continuous, real-time assays for β-galactosidase activity, a notable improvement over endpoint assays. nih.gov The red fluorescence of the resorufin product minimizes background interference from other fluorescent compounds often found in chemical libraries, thus reducing the rate of false positives in high-throughput screening campaigns. nih.gov

Furthermore, the high sensitivity of this fluorogenic substrate has facilitated the miniaturization of assays, allowing for the use of smaller sample volumes and reagent quantities, which is crucial for high-throughput applications. nih.gov The ability to measure the activity of single enzyme molecules represents a pinnacle of this technological advancement, providing unprecedented insights into enzyme kinetics and behavior. nih.gov This level of sensitivity and precision was made possible by the development of highly fluorescent substrates like this compound. nih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H17NO8 |

|---|---|

Peso molecular |

375.3 g/mol |

Nombre IUPAC |

7-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16-,17-,18-/m1/s1 |

Clave InChI |

QULZFZMEBOATFS-CWQOZTLDSA-N |

SMILES isomérico |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |

SMILES canónico |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 |

Sinónimos |

esorufin galactopyranoside resorufin-beta-D-galactopyranoside |

Origen del producto |

United States |

Mechanistic Principles of Resorufin Beta D Galactopyranoside in Research Assays

Enzymatic Hydrolysis Mechanism by Glycosidases

The core of RBG's function lies in its susceptibility to enzymatic hydrolysis by β-galactosidase. RBG itself is a non-fluorescent molecule. sigmaaldrich.com However, in the presence of β-galactosidase, the glycosidic bond linking the resorufin (B1680543) and galactose moieties is cleaved. medchemexpress.comcaymanchem.comresearchgate.net This enzymatic reaction releases two products: D-galactose and the highly fluorescent compound, resorufin. nih.govresearchgate.net The amount of resorufin produced is directly proportional to the β-galactosidase activity, allowing for a quantitative analysis. caymanchem.com

The reaction can be summarized as follows:

Resorufin-beta-D-galactopyranoside + H₂O --(β-galactosidase)--> Resorufin + D-galactose

This specific interaction makes RBG a valuable tool for studying enzyme kinetics and for screening potential inhibitors of β-galactosidase. researchgate.netaatbio.com

Principles of Fluorophore Release and Detection in Enzymatic Reactions

Upon enzymatic cleavage of RBG, the liberated resorufin molecule exhibits strong fluorescence. medchemexpress.comaatbio.com Resorufin has an excitation maximum typically around 570-573 nm and an emission maximum around 580-585 nm, resulting in a red fluorescent signal. caymanchem.comabcam.comthermofisher.com This long-wavelength fluorescence is a key advantage in many biological assays. The intensity of the emitted fluorescence can be measured using a fluorometer, and this measurement is directly correlated with the concentration of resorufin, and therefore, the activity of β-galactosidase. caymanchem.com The relatively low pKa of resorufin (around 6.0) allows for the continuous measurement of enzyme activity at physiological pH. thermofisher.com

Table 1: Spectroscopic Properties of Resorufin

| Property | Value |

| Excitation Maximum | ~570-573 nm caymanchem.comabcam.com |

| Emission Maximum | ~580-585 nm caymanchem.comabcam.com |

| Molar Extinction Coefficient | 54,000 cm⁻¹M⁻¹ thermofisher.com |

This interactive table provides key spectroscopic data for the fluorescent product of the enzymatic reaction.

Advantages over Conventional Substrates in Research Assay Design

RBG offers several distinct advantages over other substrates used in β-galactosidase assays, such as those based on fluorescein (B123965) di-β-D-galactopyranoside (FDG).

The red-shifted excitation and emission spectra of resorufin minimize interference from the autofluorescence of common biological molecules like NADH and flavins, which typically fluoresce at shorter wavelengths. adipogen.com This characteristic leads to a higher signal-to-noise ratio and reduced background, resulting in fewer false positives, a significant benefit in applications like high-throughput screening (HTS) of compound libraries. adipogen.com

A significant advantage of RBG is that it requires only a single enzymatic hydrolysis step to generate the fluorescent product, resorufin. abcam.comthermofisher.comanaspec.com This is in contrast to substrates like FDG, which necessitate a two-step process to achieve maximum fluorescence. thermofisher.comanaspec.com The single-step reaction of RBG leads to faster signal generation and simplifies the assay protocol, making it particularly well-suited for sensitive and high-throughput applications such as enzyme-linked immunosorbent assays (ELISAs) and flow cytometry. abcam.comthermofisher.com

Table 2: Comparison of RBG and FDG Substrates

| Feature | This compound (RBG) | Fluorescein di-β-D-galactopyranoside (FDG) |

| Hydrolysis Steps | Single abcam.comthermofisher.comanaspec.com | Two thermofisher.comanaspec.com |

| Fluorescence | Red medchemexpress.com | Green |

| Interference | Low adipogen.com | Higher potential for autofluorescence interference |

| Assay Suitability | HTS, ELISA, Flow Cytometry abcam.comadipogen.com | Microscopy, Flow Cytometry interchim.fr |

This interactive table highlights the key differences and advantages of RBG compared to a conventional substrate.

Applications in Enzymology and Biochemical Pathway Analysis

Quantitative Assessment of Glycosidase Enzyme Activities

The primary application of Resorufin-beta-D-galactopyranoside is in the quantitative assessment of glycosidase enzyme activities. The non-fluorescent substrate is hydrolyzed by specific glycosidases to release the fluorescent compound resorufin (B1680543). biosynth.com This reaction forms the basis of sensitive assays used across various research applications.

This compound is most commonly used as a fluorogenic substrate to detect and quantify the activity of β-galactosidase (β-Gal). medchemexpress.comcaymanchem.com The β-Gal enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, releasing D-galactose and the fluorescent aglycone, resorufin. researchgate.net The product, resorufin, exhibits strong fluorescence with excitation and emission maxima around 571-573 nm and 584-585 nm, respectively. fishersci.caadipogen.com This allows for the real-time, continuous measurement of enzyme activity. abcam.com

A significant advantage of this substrate is that it requires only a single hydrolysis step to generate the fluorescent product, which contributes to the sensitivity of assays, particularly in applications like ELISAs and high-content screening. abcam.comeurogentec.com The fluorescence generated is directly proportional to the amount of resorufin produced, which in turn correlates with the activity of the β-galactosidase enzyme in the sample. medchemexpress.comcaymanchem.com This substrate is suitable for quantifying β-galactosidase activity in diverse biological samples, including bacteria, yeast cells, and mammalian cells. medchemexpress.comabcam.com

While predominantly used for β-galactosidase assays, derivatives of resorufin are also synthesized to serve as substrates for other glycoside hydrolases. For instance, Resorufin β-D-glucopyranoside is used as a probe for β-glucosidase activity. abcam.com Furthermore, more complex resorufin glycosides have been developed to study enzymes involved in plant cell wall remodeling. A resorufin β-glycoside of a xylogluco-oligosaccharide was synthesized to specifically analyze xyloglucan (B1166014) endotransglycosylase/hydrolase (XEH) activity in planta. nih.gov The high sensitivity of the resorufin aglycone makes it possible to visualize enzyme activity directly in plant tissues, such as germinating seeds and stems, using confocal microscopy. nih.gov This demonstrates the adaptability of the resorufin scaffold for creating specific substrates to investigate a broader range of glycosidase activities beyond β-galactosidase.

Detailed Studies in Enzyme Kinetics

The fluorogenic nature of this compound makes it an excellent tool for detailed studies of enzyme kinetics, allowing for the determination of key parameters that define an enzyme's catalytic behavior.

To determine fundamental kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), researchers conduct a series of enzyme assays. patsnap.com In a typical experiment using this compound, the concentration of the substrate is varied while the enzyme concentration is held constant. patsnap.com The initial rate of the reaction is measured for each substrate concentration by monitoring the increase in fluorescence over time as resorufin is produced. acs.org

The resulting data, which plots reaction velocity against substrate concentration, typically yields a hyperbolic curve. patsnap.comyoutube.com From this curve, Vmax can be estimated as the plateau of the curve, and Km is the substrate concentration at which the reaction rate is half of Vmax. youtube.com For more precise calculations, the data is often linearized using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) or the Eadie-Hofstee plot (velocity vs. velocity/[Substrate]). patsnap.com These graphical methods allow for the determination of Km and Vmax from the slope and intercepts of the resulting straight line. patsnap.com

The rate of an enzyme-catalyzed reaction is determined by measuring the appearance of the product, resorufin, over time. The fluorescence signal is calibrated using a standard solution of known resorufin concentration, allowing the rate of fluorescence increase to be converted into a molar rate of product formation (e.g., μmol/min). acs.org

Advanced microfluidic devices have been developed to perform such enzyme assays with high precision and low reagent consumption. acs.org In one such system, electrokinetic flow was used to precisely mix β-galactosidase with varying concentrations of this compound. The production of resorufin was monitored in a 6.5 nL reaction volume using laser-induced fluorescence, allowing for the calculation of initial reaction rates. acs.org The catalytic constant, or turnover number (kcat), can be calculated by dividing Vmax by the total enzyme concentration. This value represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Research on Enzyme Inhibition and Modulation

This compound-based assays are widely used for high-throughput screening of potential enzyme inhibitors. adipogen.comaatbio.com The assay's long-wavelength fluorescence is less susceptible to interference from autofluorescence commonly found in chemical compound libraries, reducing the rate of false positives. adipogen.com

In an inhibition study, the enzyme, substrate, and a potential inhibitor are combined, and the reaction rate is measured and compared to the rate in the absence of the inhibitor. A decrease in the reaction rate indicates inhibition. This method was used in a microchip-based system to study the inhibition of β-galactosidase. acs.org The inhibitory constant (Ki), a measure of the inhibitor's potency, was determined for the competitive inhibitor phenylethyl β-D-thiogalactoside (PETG) by measuring reaction rates at several substrate concentrations in the presence of different inhibitor concentrations. acs.org Such studies are crucial for drug discovery and for understanding the regulation of biochemical pathways.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 7-(β-D-galactopyranosyloxy)-3H-phenoxazin-3-one | caymanchem.com |

| CAS Number | 95079-19-9 | caymanchem.comeurogentec.com |

| Molecular Formula | C₁₈H₁₇NO₈ | caymanchem.com |

| Molecular Weight | 375.3 g/mol | caymanchem.commoleculardepot.com |

| Appearance | Solid | caymanchem.com |

| Excitation Maximum (λex) | 570-573 nm | caymanchem.comfishersci.caabcam.com |

| Emission Maximum (λem) | 580-585 nm | caymanchem.comfishersci.caabcam.com |

| Solubility (DMSO) | ~25 mg/mL | caymanchem.comcaymanchem.com |

| Solubility (PBS, pH 7.2) | ~0.3 mg/mL | caymanchem.comcaymanchem.com |

Table 2: Reported Kinetic and Inhibition Constants

| Enzyme | Parameter | Inhibitor | Value | Source(s) |

|---|

Screening Approaches for Glycosidase Inhibitors

The fluorescence-based assay using this compound is exceptionally well-suited for the high-throughput screening (HTS) of potential glycosidase inhibitors. aatbio.com In a typical HTS setup, the activity of β-galactosidase is measured in numerous parallel experiments, both with and without the presence of various test compounds. A significant decrease in the fluorescence signal, which arises from the reduced rate of resorufin production, serves as a direct indicator that a compound may be inhibiting the enzyme's activity. researchgate.net This approach allows for the rapid testing of large libraries of compounds to identify potential new therapeutic agents or research tools.

While RBG is a prime substrate for this purpose, other fluorogenic substrates are also used in similar screening assays. For example, in a study aimed at discovering new pharmacological chaperones for GM1 gangliosidosis, a disease caused by deficient β-galactosidase activity, researchers synthesized a series of novel trihydroxypiperidine iminosugars. They screened these synthetic compounds for their ability to inhibit human lysosomal β-galactosidase. Using the fluorogenic substrate 4-methylumbelliferyl β-D-galactopyranoside, they were able to determine the half-maximal inhibitory concentration (IC50) for the most promising compounds, identifying a potent new inhibitor with an IC50 value of 70 µM. nih.gov This type of quantitative screening is crucial for the initial identification and subsequent development of new enzyme inhibitors.

Table 1: Examples of Glycosidase Inhibitor Screening using Fluorogenic Substrates

| Source of Inhibitor | Enzyme | Assay Principle | Key Findings | Reference |

|---|

Elucidation of Enzyme Inhibition Mechanisms

Beyond identifying the presence of inhibition, assays utilizing this compound are critical for elucidating the precise mechanism by which an inhibitor functions. By systematically analyzing the enzyme's kinetics at various concentrations of both the RBG substrate and the inhibitor, researchers can determine the specific mode of inhibition, such as competitive, non-competitive, or uncompetitive.

These kinetic studies involve measuring the initial reaction rates to determine key enzymatic parameters: the Michaelis constant (K_m), which reflects the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction velocity (V_max). The way these parameters change in the presence of an inhibitor provides clear insight into its mechanism of action.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate (RBG). This increases the apparent K_m (more substrate is needed to reach half the maximal velocity) but does not change the V_max.

Non-competitive Inhibition: A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), changing the enzyme's shape and reducing its catalytic efficiency. This leads to a decrease in the apparent V_max, but the K_m remains unchanged.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both the apparent V_max and the apparent K_m.

A study investigating the inhibition of β-galactosidase by D-galactal utilized RBG as the substrate to explore these kinetic effects. nih.gov The research revealed that D-galactal acts as a potent inhibitor, but not in a classical competitive manner. Instead, it forms a stable glycosyl-enzyme transition state that is slow to break down. nih.gov This detailed mechanistic understanding, made possible by using a sensitive fluorogenic substrate like RBG, is fundamental for the rational design of more effective and specific enzyme inhibitors.

Table 2: Kinetic Parameters in Different Enzyme Inhibition Mechanisms

| Inhibition Mechanism | Effect on Apparent K_m | Effect on Apparent V_max | Lineweaver-Burk Plot Interpretation |

|---|---|---|---|

| Competitive | Increases | Unchanged | Lines intersect on the y-axis |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |

Integration Within High Throughput Screening Hts Methodologies

Adaptation for High-Density Microplate Formats

The transition from traditional 96-well plates to higher-density formats, such as 384- and 1536-well microplates, is a critical step in increasing the throughput and reducing the cost of screening campaigns. RBG-based assays have been successfully adapted for these miniaturized formats, enabling the screening of large compound libraries.

The adaptation process involves more than just a proportional reduction in reagent volumes. It requires careful optimization of various parameters to maintain assay performance in a low-volume environment. For instance, in a 384-well format for a β-galactosidase assay, the total assay volume might be reduced to as little as 25 µL. nih.gov This miniaturization necessitates precise liquid handling, often accomplished using robotic systems and pin tools for compound delivery, to ensure accurate and reproducible results. nih.gov The move to even higher-density 1536-well plates further challenges liquid handling and detection instrumentation, but offers significant advantages in terms of throughput and reagent consumption.

| Parameter | 96-well | 384-well | 1536-well |

| Typical Total Assay Volume | 100 - 200 µL | 10 - 50 µL | 2 - 10 µL |

| Typical Cell Number per Well | 10,000 - 50,000 | 2,000 - 10,000 | 500 - 2,000 |

| Typical Substrate Concentration | 50 - 100 µM | 25 - 75 µM | 10 - 50 µM |

| Compound Transfer Method | Pipette | Pin Tool / Acoustic | Pin Tool / Acoustic |

Table 4.1.1: Comparison of Typical Assay Parameters for Resorufin-beta-D-galactopyranoside Assays in Different Microplate Formats. (Data synthesized from publicly available information.)

Strategies for Assay Optimization and Miniaturization

Optimizing and miniaturizing RBG-based assays is crucial for achieving robust and reliable HTS results. Key strategies focus on enhancing the signal-to-noise ratio, minimizing variability, and ensuring the assay is sensitive enough to detect modest but significant biological effects.

One of the primary considerations is the concentration of both the enzyme (β-galactosidase) and the substrate (RBG). The optimal concentrations will depend on the specific assay system and the desired reaction kinetics. For instance, using a lower concentration of the enzyme can increase the sensitivity of the assay to inhibitors, while a higher concentration may be necessary to achieve a sufficient signal window. Similarly, the RBG concentration should be carefully chosen, often at or near the Michaelis-Menten constant (Km) of the enzyme, to ensure a linear reaction rate during the measurement period.

Incubation time is another critical parameter. The reaction should be allowed to proceed long enough to generate a robust signal but not so long that the reaction reaches saturation or that significant substrate depletion occurs, which would lead to non-linear kinetics. The optimal incubation time is often determined empirically by running a time-course experiment.

The buffer composition, including pH and the presence of any necessary co-factors or detergents, must also be optimized to ensure maximal and stable enzyme activity. For example, β-galactosidase activity is pH-dependent, and the buffer should be chosen to maintain the optimal pH throughout the assay.

| Parameter Optimized | Strategy | Impact on Assay Performance |

| Enzyme Concentration | Titration to determine the lowest concentration that provides a robust signal. | Improves sensitivity to inhibitors; reduces reagent cost. |

| Substrate Concentration | Typically set at or near the Km value. | Ensures linear reaction kinetics; optimizes signal-to-noise ratio. |

| Incubation Time | Time-course experiment to identify the linear range of the reaction. | Maximizes signal window while maintaining linearity. |

| Buffer Conditions (pH, etc.) | Screening of different buffer systems and pH values. | Ensures optimal and stable enzyme activity. |

| DMSO Tolerance | Testing the effect of various DMSO concentrations on assay performance. | Determines the maximum allowable concentration of compound solvent. |

Table 4.2.1: Strategies for the Optimization and Miniaturization of this compound Assays.

Development of Robust Screening Platforms for Compound Libraries

A robust screening platform is essential for the successful identification of true hits from a large compound library while minimizing the number of false positives and false negatives. The integration of RBG-based assays into such platforms requires careful attention to quality control and data analysis.

A key metric for assessing the quality of an HTS assay is the Z'-factor. bmglabtech.com This statistical parameter provides a measure of the separation between the positive and negative controls, taking into account the variability of the data. bmglabtech.com A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, while a value below 0.5 may suggest that the assay is not sufficiently robust for HTS. bmglabtech.com

Other important quality control parameters include the signal-to-background (S/B) ratio and the coefficient of variation (%CV). A high S/B ratio indicates a strong signal relative to the baseline noise, while a low %CV reflects the precision and reproducibility of the assay.

Robust screening platforms also incorporate sophisticated data analysis pipelines to identify potential hits. This often involves normalizing the data to control for plate-to-plate variability, followed by the application of statistical methods to identify compounds that produce a significant effect. Hits are then typically subjected to secondary screening and dose-response analysis to confirm their activity and determine their potency.

| Key Performance Indicator | Typical Acceptable Value | Significance in a Robust Screening Platform |

| Z'-Factor | > 0.5 | Indicates a large separation between control signals, signifying a high-quality assay. bmglabtech.com |

| Signal-to-Background (S/B) Ratio | > 10 | Demonstrates a strong and easily detectable signal over the baseline noise. |

| Coefficient of Variation (%CV) | < 15% | Reflects the precision and reproducibility of the measurements. |

| Hit Rate | Typically < 1% | A low hit rate is generally expected and helps to manage the number of compounds for follow-up studies. |

Table 4.3.1: Key Performance Indicators for a Robust Screening Platform Utilizing this compound-Based Assays. (Data synthesized from publicly available information and HTS guidelines.)

Advanced Methodologies Employing Resorufin Beta D Galactopyranoside

Single-Molecule Enzymology and Heterogeneity Studies

The ability to study individual enzyme molecules has revolutionized our understanding of enzyme kinetics, revealing complexities that are often masked in traditional ensemble measurements. Resorufin-beta-D-galactopyranoside has been instrumental in these single-molecule studies, particularly in the investigation of β-galactosidase.

Observation and Characterization of Individual Enzyme Molecule Activity

At the single-molecule level, the activity of enzymes like β-galactosidase can be directly observed as discrete catalytic events. When a single molecule of β-galactosidase is isolated, its hydrolysis of this compound results in bursts of fluorescence from the product, resorufin (B1680543). These fluorescent signals allow for the real-time tracking of the enzyme's catalytic cycle.

One of the key findings from these studies is the phenomenon of dynamic disorder , where individual enzyme molecules exhibit different and fluctuating catalytic rates over time. This heterogeneity is believed to arise from slow conformational changes within the enzyme structure. By observing the turnover of this compound by single β-galactosidase molecules, researchers have been able to identify long-lived kinetic states, providing direct evidence for this dynamic behavior. nih.gov These observations challenge the classical Michaelis-Menten model, which assumes a homogenous population of enzymes, and offer a more nuanced view of enzyme function.

Furthermore, single-molecule experiments using this substrate have been employed to study the inhibition kinetics of enzymes. For instance, the interaction of single β-galactosidase molecules with slow-binding inhibitors like D-galactal has been characterized by observing the changes in substrate turnover. nih.gov This allows for the direct measurement of inhibitor binding and release events at the single-molecule level.

Utilization of Femtoliter Array Systems for Parallel Analysis

To overcome the low throughput of traditional single-molecule experiments, researchers have developed femtoliter-sized reaction chambers, or "femtoliter arrays." These arrays can contain thousands to tens of thousands of individual wells, each capable of isolating a single enzyme molecule. nih.gov By loading these arrays with a solution containing β-galactosidase and this compound, the activity of a large number of individual enzymes can be monitored simultaneously.

This parallel analysis provides robust statistics on the distribution of enzymatic activities within a population, allowing for a detailed characterization of enzyme heterogeneity. The high-throughput nature of these systems also makes them ideal for screening large libraries of potential enzyme inhibitors or for studying the effects of mutations on enzyme function. nih.gov The ability to perform thousands of single-molecule experiments in parallel significantly accelerates the pace of research in enzymology.

Real-Time Monitoring in Cellular and Subcellular Research

The fluorescent properties of the resorufin product make this compound and its derivatives powerful probes for monitoring enzymatic activity within living cells and subcellular compartments.

Applications in Live-Cell Imaging Techniques

Live-cell imaging with fluorogenic substrates like this compound allows for the visualization of gene expression and enzymatic activity in real-time. The lacZ gene, which encodes for β-galactosidase, is a commonly used reporter gene in molecular biology. By introducing a this compound derivative into cells expressing the lacZ gene, researchers can visualize the location and level of gene expression through the resulting fluorescence. nih.govnih.gov

This technique has been applied to a wide range of biological questions, from studying the dynamics of gene expression in response to various stimuli to tracking the fate of cells in developmental processes. The ability to non-invasively image enzymatic activity in living cells provides invaluable insights into the spatial and temporal regulation of cellular processes.

Flow Cytometry-Based Quantification in Single Cells

Flow cytometry, a technique that allows for the rapid analysis of thousands of individual cells, can be combined with fluorogenic substrates to quantify enzymatic activity at the single-cell level. This is particularly useful for studying heterogeneous cell populations.

A significant application of this methodology is in the study of cellular senescence, a state of irreversible cell cycle arrest. Senescent cells are characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal). By using cell-permeant derivatives of this compound, such as DDAO-Galactoside (DDAOG), researchers can quantify the percentage of senescent cells in a population via flow cytometry. nih.govnih.gov This provides a high-throughput and quantitative method for studying the role of senescence in aging and disease. This multiparameter approach allows for the simultaneous measurement of SA-β-gal activity along with other cellular markers, providing a more comprehensive profile of the senescent state. nih.gov

Microfluidic Systems for Controlled Enzymatic Investigations

Microfluidic technology offers precise control over small volumes of fluids, making it an ideal platform for conducting controlled enzymatic investigations. Droplet-based microfluidics, in particular, has emerged as a powerful tool for high-throughput enzyme analysis.

In these systems, aqueous droplets containing the enzyme and substrate are generated and manipulated within an immiscible oil phase. Each droplet acts as an independent, picoliter- to nanoliter-sized reactor. By encapsulating β-galactosidase and this compound in these droplets, researchers can perform a massive number of enzymatic reactions in parallel. nih.govnih.gov

This technology enables the rapid screening of enzyme libraries for improved activity or the high-throughput screening of compound libraries for potential inhibitors. nih.govaatbio.com The small reaction volumes significantly reduce reagent consumption, and the precise control over reaction time allows for detailed kinetic studies. For example, by merging droplets containing the enzyme with droplets containing different concentrations of the substrate or an inhibitor, a full kinetic profile of the enzyme can be determined in a single experiment. nih.gov

Furthermore, microfluidic devices can be designed to generate stable concentration gradients of substrates or inhibitors. frontiersin.orgnih.govresearchgate.net This allows for the systematic study of how enzyme activity is affected by varying reactant concentrations, providing a powerful tool for understanding enzyme kinetics and inhibition mechanisms in a controlled and high-throughput manner. The integration of microfluidics with sensitive fluorescence detection using substrates like this compound continues to push the boundaries of enzymatic research.

Capillary Electrophoresis Coupled with Fluorescence Detection

Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection is a powerful analytical technique that offers high separation efficiency and exceptionally sensitive detection capabilities. This methodology is particularly well-suited for the analysis of minute sample volumes, making it ideal for biochemical assays where sample material may be limited. The technique separates molecules based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. When coupled with fluorescence detection, only molecules that fluoresce, either naturally or through labeling, are detected as they pass through a laser beam, providing a high degree of selectivity and sensitivity.

In the context of this compound, CE-LIF is employed to create a highly sensitive assay for the enzyme β-galactosidase. nih.gov The underlying principle of this application is the enzymatic conversion of the non-fluorescent substrate, this compound, into the intensely fluorescent product, Resorufin. medchemexpress.comcaymanchem.com

The enzymatic reaction is as follows: This compound + H₂O --(β-galactosidase)--> Resorufin + Galactose

Following the incubation of β-galactosidase with its substrate, the reaction mixture is introduced into the capillary electrophoresis system. nih.gov The applied electric field separates the components of the mixture. The highly fluorescent product, Resorufin, is electrophoretically separated from the unreacted this compound and other components of the reaction buffer. As the separated Resorufin passes a detection window, it is excited by a laser, and the resulting fluorescence emission is measured. ojp.gov The intensity of the detected fluorescence is directly proportional to the concentration of Resorufin, which in turn corresponds to the activity of the β-galactosidase enzyme.

Detailed Research Findings

A key study demonstrated the exceptional sensitivity of this method for quantifying β-galactosidase activity. nih.gov In this research, β-galactosidase was incubated with the fluorogenic substrate this compound for 60 minutes. Subsequently, a very small aliquot of the reaction mixture, just 160 picoliters (pL), was analyzed by CE-LIF. nih.gov The detection of the Resorufin formed during the reaction allowed for the determination of the enzyme's detection limit. The study established that this method can detect β-galactosidase at a concentration as low as 1.5 x 10⁻¹⁵ M, which is equivalent to detecting approximately 900 molecules of the enzyme in a 1 microliter (µL) sample. nih.gov This high sensitivity makes the CE-LIF assay using this compound a valuable tool for applications requiring the measurement of very low enzyme activities.

Table 1: Compounds and Their Roles in the CE-LIF Assay

| Compound Name | Role in Assay | Key Property |

|---|---|---|

| This compound | Substrate | Non-fluorescent |

| β-galactosidase | Enzyme | Catalyst |

| Resorufin | Product | Highly Fluorescent |

Table 2: Performance Characteristics of β-galactosidase Assay using CE-LIF

| Parameter | Value | Reference |

|---|---|---|

| Analyte | β-galactosidase | nih.gov |

| Substrate | This compound | nih.gov |

| Detection Method | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | nih.gov |

| Sample Volume Analyzed | 160 pL | nih.gov |

| Limit of Detection (Molarity) | 1.5 x 10⁻¹⁵ M | nih.gov |

Contributions to Molecular and Cellular Biology Research

Exploration of Gene Expression and Regulatory Mechanisms

The ability to accurately measure β-galactosidase activity makes Resorufin-beta-D-galactopyranoside a cornerstone in the study of gene expression and its intricate regulatory networks.

This compound is widely utilized as a substrate in reporter gene assays, particularly those involving the lacZ gene from Escherichia coli, which encodes for β-galactosidase. nih.govjax.org In these systems, the lacZ gene is placed under the control of a specific promoter or regulatory element of interest. nih.govjax.org The expression of the lacZ gene, and consequently the activity of the β-galactosidase enzyme, serves as a quantifiable indicator of the activity of the promoter being studied. nih.gov

The enzymatic cleavage of this compound results in the production of resorufin (B1680543), and the intensity of the resulting fluorescence is directly proportional to the level of gene expression. medchemexpress.comnih.gov This allows researchers to investigate how different factors, such as transcription factors, signaling molecules, or environmental stimuli, influence the activity of a particular gene. The high sensitivity of this fluorogenic substrate is advantageous for detecting even low levels of gene expression. nih.gov

| Substrate | Enzyme | Product | Application |

| This compound | β-galactosidase | Resorufin | Reporter Gene Assays |

| O-Nitrophenyl-β-D-galactopyranoside (ONPG) | β-galactosidase | o-nitrophenol | Reporter Gene Assays |

| X-gal | β-galactosidase | Insoluble blue dye | In situ staining |

Investigation of Cellular Metabolism and Biochemical Pathways

β-galactosidase is a key enzyme in the metabolism of lactose (B1674315). medchemexpress.com Therefore, this compound is a valuable tool for studying various aspects of cellular metabolism and related biochemical pathways. By measuring the rate of its hydrolysis, researchers can gain insights into the efficiency of metabolic processes within cells or cellular extracts. This is particularly relevant in studies involving microbial metabolism and the investigation of enzymatic kinetics. aatbio.com The single-step hydrolysis required to generate the fluorescent signal makes it particularly useful for sensitive enzyme measurements.

Research into Protein Conformation, Folding, and Misfolding Mechanisms

The proper folding of proteins into their three-dimensional structures is essential for their function. Misfolded proteins can lead to a variety of diseases. While not a direct probe of protein folding itself, this compound plays a crucial role in assays designed to study factors that influence protein conformation and stability, particularly for the enzyme β-galactosidase.

In some genetic disorders, mutations can lead to the production of misfolded enzymes that are still catalytically active but are prematurely degraded by the cell's quality control machinery. Small-molecule chaperones are compounds that can bind to these misfolded enzymes and help them to fold correctly, thereby restoring their function.

This compound is instrumental in high-throughput screening assays designed to identify such small-molecule chaperones. In these assays, cells expressing a mutated, misfolded form of β-galactosidase are treated with a library of chemical compounds. The addition of this compound allows for the quantification of β-galactosidase activity. An increase in fluorescence in the presence of a particular compound indicates that it is acting as a chaperone, promoting the proper folding of the mutant enzyme and restoring its catalytic function. This approach has been pivotal in the search for therapeutic agents for diseases caused by protein misfolding. nih.gov

Role in Preclinical Drug Discovery and Development Research

Screening for Novel Pharmacological Agents

The properties of Resorufin-beta-D-galactopyranoside make it an ideal tool for the high-throughput screening (HTS) of chemical libraries to identify novel pharmacological agents, particularly inhibitors of β-galactosidase. aatbio.com The long-wavelength emission of the fluorescent product, resorufin (B1680543), minimizes interference from the autofluorescence often associated with compounds found in screening libraries, thereby reducing the likelihood of false-positive results.

In the quest for new therapeutics, researchers often screen large collections of small molecules or natural product extracts to find compounds that can modulate the activity of a specific biological target. Assays based on this compound provide a robust and efficient platform for these screening campaigns. For instance, in the context of lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome, where the deficiency of lysosomal β-galactosidase is the underlying cause, identifying pharmacological chaperones that can restore enzyme function is a key therapeutic strategy. nih.govnih.gov HTS assays using this fluorogenic substrate can effectively screen for such molecules. nih.gov

Table 1: Examples of Screening Campaigns Utilizing this compound

| Screening Target | Library Type | Number of Compounds Screened | Key Findings |

|---|---|---|---|

| β-galactosidase inhibitors | Small molecule library | Not specified | Identification of potent and selective inhibitors. |

| Pharmacological chaperones for GM1 gangliosidosis | Synthetic iminosugars | 5 | Identification of two promising β-galactosidase inhibitors, with one showing chaperoning properties. nih.gov |

| Senotherapeutic drugs | Drug libraries | Not specified | Identification of senolytics and senomorphics by measuring senescence-associated β-galactosidase activity. nih.gov |

Identification of Modulators for Glycosylation-Related Pathways

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental post-translational modification that plays a critical role in a vast array of biological processes. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and inherited metabolic disorders. While this compound directly measures the activity of a specific glycoside hydrolase, β-galactosidase, it can also be employed in broader cell-based screening strategies to identify compounds that modulate glycosylation-related pathways.

One common application is the use of the lacZ gene, which encodes for β-galactosidase, as a reporter gene in mammalian cells. In this context, the expression of lacZ can be placed under the control of a promoter that is sensitive to the status of specific cellular signaling pathways that influence glycosylation. By treating these engineered cells with libraries of compounds and subsequently measuring β-galactosidase activity using this compound, researchers can identify molecules that modulate these pathways. For example, a cell-based high-throughput screening assay system has been developed to monitor G protein-coupled receptor (GPCR) activation, a pathway intricately linked to cellular signaling and glycosylation, by using β-galactosidase enzyme complementation technology. nih.gov

Furthermore, alterations in the activity of endogenous lysosomal β-galactosidase can be indicative of broader changes in lysosomal function and cellular homeostasis, which are tightly linked to glycosylation processes. Therefore, screening for compounds that alter the activity of this enzyme in cellular models can lead to the discovery of novel modulators of these complex pathways.

Development of Assays for Disease-Relevant Enzyme Targets

The versatility of this compound extends to the development of specific assays for a range of disease-relevant enzyme targets beyond its primary use with β-galactosidase. This is often achieved by creating hybrid substrates or coupled enzyme assays.

A significant area of application is in the field of lysosomal storage disorders. For example, in GM1 gangliosidosis, a devastating neurodegenerative disease, the deficiency of acid β-galactosidase leads to the accumulation of GM1 gangliosides. nih.gov High-throughput screening assays using this compound are instrumental in the search for pharmacological chaperones that can rescue the function of the mutant enzyme. nih.govnih.gov Similarly, a fluorogenic substrate based on resorufin has been developed for alpha-galactosidase, the enzyme deficient in Fabry disease, to facilitate high-throughput screening for inhibitors and activators. aatbio.com

Another important application is in the study of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related diseases. Senescence-associated β-galactosidase (SA-β-Gal) is a widely used biomarker for senescent cells. nih.gov Assays utilizing fluorogenic substrates like this compound allow for the high-throughput screening of compounds to identify senolytics (drugs that selectively kill senescent cells) and senomorphics (drugs that suppress the senescent phenotype). nih.gov

Table 2: Disease-Relevant Enzyme Targets Assayed Using Resorufin-based Substrates

| Disease Area | Enzyme Target | Assay Purpose |

|---|---|---|

| GM1 Gangliosidosis | Acid β-galactosidase | Screening for pharmacological chaperones. nih.gov |

| Fabry Disease | Alpha-galactosidase | High-throughput screening of inhibitors and activators. aatbio.com |

| Cellular Senescence / Aging | Senescence-Associated β-galactosidase | Screening for senolytic and senomorphic compounds. nih.gov |

| Cancer | P-glycoprotein (indirectly) | Overcoming multidrug resistance. nih.gov |

The development of these specialized assays underscores the adaptability of the resorufin scaffold as a reporter molecule in preclinical drug discovery, enabling the investigation of a diverse range of therapeutic targets.

Methodological Design and Validation in Research Protocols

Preparation and Handling Protocols for Research-Grade Substrates

Proper preparation and handling of Resorufin-beta-D-galactopyranoside are crucial for obtaining reliable and reproducible results in research settings. This involves using appropriate solvents, adhering to recommended storage conditions, and following careful handling procedures to maintain the substrate's integrity.

Reconstitution and Storage:

This compound is typically supplied as a lyophilized solid. moleculardepot.com For use in assays, it is commonly dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a frequently recommended solvent, with solubility up to 50 mM. chemodex.comabcam.com It is also soluble in ethanol (B145695) and dimethylformamide. caymanchem.com

To prepare a stock solution, the solid substrate is dissolved in the chosen solvent to a desired concentration. For example, to create a 1 mM stock solution, 2.6645 mL of DMSO would be added to 1 mg of the compound. glpbio.com It is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. medchemexpress.com When stored at -20°C, the stock solution is stable for at least one year, and for up to two years at -80°C. medchemexpress.comchemodex.com The solid form should be stored at -20°C, desiccated, and protected from light. creativebiomart.netthermofisher.com

Table 1: Example Reconstitution Volumes for this compound

| Desired Concentration | Mass of Substrate | Volume of DMSO |

|---|---|---|

| 1 mM | 1 mg | 2.6645 mL |

| 5 mM | 1 mg | 0.5329 mL |

| 10 mM | 1 mg | 0.2665 mL |

| 1 mM | 5 mg | 13.3227 mL |

| 5 mM | 5 mg | 2.6645 mL |

| 10 mM | 5 mg | 1.3323 mL |

This table provides example volumes for preparing stock solutions. glpbio.com Refer to specific product datasheets for precise instructions.

Handling:

When handling this compound, it is important to minimize its exposure to light to prevent photodegradation. aatbio.com For biological experiments, further dilutions of the stock solution into aqueous buffers or isotonic saline should be made immediately before use. caymanchem.com It is crucial to ensure that the final concentration of the organic solvent is insignificant in the assay, as it may have physiological effects. caymanchem.com Aqueous solutions of the substrate are not recommended for storage for more than one day. caymanchem.com

Principles of Assay Design for Optimal Sensitivity and Specificity

The design of an assay using this compound is critical for achieving high sensitivity and specificity in detecting β-galactosidase activity. This involves optimizing various experimental parameters to maximize the fluorescent signal from the enzymatic reaction while minimizing background noise.

Key Assay Principles:

Single-Step Hydrolysis: this compound requires only a single hydrolysis step by β-galactosidase to produce the fluorescent resorufin (B1680543). eurogentec.comthermofisher.com This is an advantage over other substrates, like fluorescein (B123965) di-β-D-galactopyranoside (FDG), which require a two-step process. eurogentec.comthermofisher.com

Favorable pKa: The hydrolysis product, resorufin, has a relatively low pKa of approximately 6.0, which allows for the continuous measurement of enzyme activity at physiological pH. thermofisher.com

Reduced Autofluorescence: This substrate is less prone to interference from compound autofluorescence, which can lead to fewer false positives in high-throughput screening applications. chemodex.com

Optimizing for Sensitivity:

To enhance the sensitivity of the assay, several factors should be considered. The selection of optimal excitation and emission wavelengths for resorufin (typically around 571 nm and 585 nm, respectively) is crucial for maximizing the detected signal. chemodex.comabcam.comcreativebiomart.net The concentrations of both the substrate and the enzyme should be optimized to ensure that the reaction rate is proportional to the enzyme concentration.

The sensitivity of β-galactosidase activity assays can be quite high. For instance, optimized fluorometric assays have demonstrated sensitivities of 0.05 nmol/mL/3 h in human cerebrospinal fluid and 0.20 nmol/mL/3 h in serum. nih.gov In some applications, detection limits as low as 900 molecules of the enzyme have been reported. nih.gov

Optimizing for Specificity:

Specificity in this assay refers to the ability to measure β-galactosidase activity without interference from other components in the sample. A key consideration is the potential for non-enzymatic hydrolysis of the substrate, which can contribute to background fluorescence. Running appropriate controls, such as a reaction mixture without the enzyme, is essential to quantify and subtract this background signal.

In the context of cellular assays, it is important to consider the presence of endogenous enzymes that might have similar activity. For example, when measuring senescence-associated β-galactosidase activity, assays are typically performed at pH 6.0 to suppress the activity of the lysosomal form of the enzyme. nih.gov

Techniques for Data Acquisition, Processing, and Quantitative Analysis

Accurate data acquisition, processing, and analysis are fundamental for obtaining meaningful quantitative results from assays using this compound.

Data Acquisition:

Fluorescence measurements are typically performed using a microplate reader, fluorometer, or flow cytometer. abcam.com The instrument should be set to the optimal excitation and emission wavelengths for resorufin, which are approximately 571-573 nm and 584-585 nm, respectively. chemodex.comabcam.comthermofisher.com The fluorescence intensity is measured over time to determine the rate of the enzymatic reaction.

Data Processing:

The raw fluorescence data must be processed to obtain the actual enzyme activity. This typically involves the following steps:

Background Subtraction: The fluorescence from a control well containing all assay components except the enzyme is subtracted from the fluorescence of the sample wells. This corrects for any background signal from the substrate or other assay components.

Standard Curve: A standard curve is generated using known concentrations of resorufin. nih.gov This allows for the conversion of the measured fluorescence intensity into the concentration of the product formed.

Calculation of Reaction Rate: The rate of the reaction (V) is determined from the linear portion of the plot of product concentration versus time.

Quantitative Analysis:

The enzyme activity is typically expressed in units such as moles of product formed per unit of time per amount of enzyme (e.g., nmol/min/mg of protein). The Michaelis-Menten equation is often used to analyze the enzyme kinetics, where the initial velocity (V₀) is related to the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).

For quantitative analysis, it is important to ensure that the assay is performed under conditions where the reaction rate is linear with respect to both time and enzyme concentration. This may require optimizing the incubation time and the amount of sample used. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Resorufin |

| Dimethyl sulfoxide (DMSO) |

| Ethanol |

| Dimethylformamide |

| Fluorescein di-β-D-galactopyranoside (FDG) |

| 5-bromo-4-chloro-3-indolyl-beta-d-galactopyranoside (X-gal) |

Future Directions and Emerging Research Perspectives

Innovations in Fluorogenic Substrate Design and Application

The core innovation of Resorufin-beta-D-galactopyranoside lies in its single-step activation mechanism. Unlike other fluorogenic substrates, such as fluorescein (B123965) di-β-D-galactopyranoside (FDG) which necessitates a two-step hydrolysis to generate maximum fluorescence, RβG requires only a single enzymatic cleavage to become fully fluorescent. bioscience.co.ukeurogentec.com This characteristic is particularly advantageous for sensitive and continuous measurement of enzyme activity, making it a valuable tool in applications like enzyme-linked immunosorbent assays (ELISAs) and high-throughput screening (HTS). bioscience.co.ukaatbio.com

Future design innovations are likely to build upon the foundational structure of resorufin-based substrates. The development of novel fluoroaryl-beta-D-galactopyranosides represents an emerging trend. nih.gov These new-generation substrates could be engineered to possess enhanced properties, such as:

Improved Kinetic Properties: Tailoring the molecule to have a higher affinity (lower Km) or turnover rate (kcat) for β-galactosidase could increase assay sensitivity and speed.

Shifted Spectral Properties: Designing derivatives with excitation and emission profiles in different parts of the light spectrum would enable multiplexing—the simultaneous measurement of multiple enzymatic activities using different colored fluorophores.

Enhanced Stability and Solubility: Improving the chemical stability and solubility of the substrate in physiological buffers would increase its versatility and ease of use in a wider range of experimental conditions. caymanchem.com

These innovations are crucial for advancing applications such as the high-throughput screening of potential β-galactosidase inhibitors, a key process in drug discovery. aatbio.com

| Feature | This compound (RβG) | Fluorescein di-β-D-galactopyranoside (FDG) |

| Activation Mechanism | Single-step hydrolysis bioscience.co.ukeurogentec.com | Two-step hydrolysis bioscience.co.ukeurogentec.com |

| Primary Product | Resorufin (B1680543) medchemexpress.com | Fluorescein |

| Fluorescence | Red medchemexpress.com | Green |

| Key Advantage | Suited for sensitive, continuous measurements bioscience.co.uk | Established substrate for specific applications |

| Common Applications | ELISAs, High-Throughput Screening abcam.com | Cell sorting, senescence assays anaspec.com |

Integration with Cutting-Edge Bioanalytical and Imaging Technologies

The utility of this compound is significantly amplified when integrated with modern bioanalytical and imaging technologies. Its properties make it highly suitable for a variety of advanced platforms beyond standard plate-based assays.

Flow Cytometry: RβG has been successfully used to quantify β-galactosidase activity within single cells, such as yeast, via flow cytometry. abcam.com This allows for the high-throughput analysis of enzymatic activity on a cell-by-cell basis, enabling the study of cellular heterogeneity within a population.

Microfluidics: The compound has been employed in continuous-flow microfluidic systems to perform precise measurements of enzyme kinetics. aatbio.com Microfluidic devices offer the advantages of low sample consumption, rapid analysis, and precise control over the reaction environment, making them ideal for detailed enzymatic studies.

Capillary Electrophoresis: RβG serves as a substrate in β-galactosidase assays that use capillary electrophoresis with laser-induced fluorescence detection, a technique known for its high separation efficiency and sensitivity. aatbio.com

Advanced Imaging: While direct use of RβG in advanced in vivo imaging is less documented, related substrates are paving the way. For instance, 2-fluoro-4-nitrophenol-beta-D-galactopyranoside (OFPNPG), a fluoroaryl-beta-D-galactopyranoside, has been used for 19F chemical shift imaging (CSI), a form of magnetic resonance spectroscopy (MRS), to monitor β-galactosidase activity and lacZ gene expression in cancer cells. nih.gov This demonstrates the potential for developing resorufin-based probes that are compatible with non-invasive imaging modalities, which could revolutionize the study of gene expression and enzyme activity in living organisms.

| Technology | Application with RβG or Related Substrates | Research Benefit |

| Flow Cytometry | Quantifying β-galactosidase activity in single cells abcam.com | High-throughput analysis of cellular heterogeneity |

| Microfluidics | Continuous measurement of enzyme kinetics aatbio.com | Low sample volume, rapid analysis, precise control |

| Capillary Electrophoresis | High-sensitivity enzyme assays aatbio.com | High separation efficiency and detection sensitivity |

| Magnetic Resonance Spectroscopy (MRS) | Imaging lacZ gene expression with related substrates nih.gov | Non-invasive, in vivo monitoring of enzyme activity |

Expansion into New Research Domains and Mechanistic Investigations

This compound is instrumental in studying β-galactosidase, an enzyme crucial for lactose (B1674315) metabolism in bacteria and widely used as a reporter gene in mammalian cells. medchemexpress.com Emerging research is applying this tool to more complex and diverse scientific questions.

One of the most significant expansions has been in the field of single-molecule enzymology . RβG was used in seminal studies that observed the catalytic activity of individual β-galactosidase molecules over time. aatbio.com These experiments revealed that enzyme molecules fluctuate in their activity, providing direct evidence for dynamic disorder and leading to a re-evaluation of the classical Michaelis-Menten model of enzyme kinetics. aatbio.com

Furthermore, the adaptability of the resorufin scaffold allows for the creation of substrates for other enzymes, thereby expanding its use into new research domains. For example, the related compound Resorufin β-D-glucopyranoside is used to study β-glucosidase and has been applied to:

Determine the kinetic properties of enzymes from diverse organisms like bacteria (Clostridium cellulovorans), fungi (Trichoderma reesei), and insects (Neotermes koshunensis). sigmaaldrich.com

Measure glucocerebrosidase activity in the substantia nigra region of the brain, linking this class of substrates to neuroscience and the study of diseases like Gaucher's disease and Parkinson's disease. sigmaaldrich.comabcam.com

The use of analogous substrates for imaging lacZ gene expression in glioma and breast cancer cells highlights a growing application in oncology research . nih.gov This allows for the visualization of gene expression patterns and can be used to track the delivery and efficacy of gene therapies. These expansions demonstrate a clear trajectory towards employing resorufin-based substrates for increasingly sophisticated mechanistic investigations in neurobiology, oncology, and fundamental enzymology.

Q & A

Q. What is the primary application of resorufin-beta-D-galactopyranoside in enzyme assays?

this compound serves as a fluorogenic substrate for β-galactosidase, enabling sensitive detection of enzymatic activity. Upon hydrolysis by the enzyme, it releases resorufin, a fluorescent product detectable at excitation/emission wavelengths of 571/585 nm. This single-step hydrolysis simplifies assays compared to substrates like fluorescein-di-β-D-galactopyranoside (FDG), which require two-step reactions .

Q. How does this compound improve high-throughput screening workflows?

Its single-step hydrolysis generates immediate fluorescence, eliminating the need for secondary reactions. This property is advantageous in microchip-based assays (e.g., capillary electrophoresis or microfluidic devices) where rapid, real-time detection is critical for quantifying β-galactosidase activity in nanoliter volumes .

Q. What are the key considerations for optimizing substrate concentration in kinetic studies?

Use the Michaelis-Menten equation to determine the optimal substrate concentration range. For this compound, ensure concentrations span below and above the reported (e.g., 50–500 μM in microfluidic systems) to capture linear and saturation phases of enzyme activity. Avoid fluorescence quenching at excessively high concentrations .

Advanced Research Questions

Q. How can microfluidic systems enhance the precision of kinetic parameter determination (KmK_mKm, kcatk_{cat}kcat) for β-galactosidase?

Integrated microfluidic chips enable gradient-based substrate delivery, parallelized reactions, and real-time fluorescence monitoring. For example, Jambovane et al. (2009) demonstrated and determination in a single experiment using a this compound gradient, achieving <5% variability compared to traditional methods .

Q. What experimental challenges arise when detecting β-galactosidase activity in heterogeneous cell populations (e.g., yeast vs. mammalian cells)?

Substrate permeability varies: this compound may require cell permeabilization for yeast, while mammalian cells often internalize it directly. Validate permeability using controls (e.g., dead cells treated with detergents) and compare with alternative substrates like C12-FDG, which has higher lipophilicity but inconsistent penetration .

Q. How do single-molecule enzyme studies using this compound reconcile discrepancies in KmK_mKm values observed in bulk assays?

Single-molecule tracking reveals enzyme heterogeneity (e.g., "molecular memory" effects) that bulk assays average out. For instance, English et al. (2006) observed fluctuating values at the single-enzyme level, highlighting the need for statistical analysis of time-resolved fluorescence data to resolve contradictory bulk measurements .

Q. What strategies mitigate fluorescence interference in complex biological matrices (e.g., serum or lysates)?

Q. How can this compound be adapted for multiplexed assays with other fluorogenic substrates?

Select substrates with non-overlapping emission spectra (e.g., 4-methylumbelliferyl-β-D-glucuronide for 360/440 nm detection). Validate cross-reactivity by testing each substrate with non-target enzymes and use spectral unmixing algorithms for deconvolution .

Data Analysis & Interpretation

Q. What statistical methods are recommended for resolving inconsistent KmK_mKm values across replicate experiments?

Apply bootstrapping or Bayesian hierarchical modeling to account for variability in enzyme activity. For microfluidic data, use the Lilly-Hornby equation to validate and against Michaelis-Menten-derived values, ensuring alignment with prior literature (e.g., for β-galactosidase in phosphate buffer, pH 7.4) .

Q. How can researchers validate the specificity of this compound for β-galactosidase in crude lysates?

- Inhibitor assays: Pre-treat lysates with β-galactosidase-specific inhibitors (e.g., galactose analogs) to confirm fluorescence reduction.

- Genetic knockout controls: Compare activity in wild-type vs. β-galactosidase-deficient strains (e.g., lacZΔ yeast or E. coli mutants) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.